- Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives, Tetrahedron Letters, 2015, 56(1), 89-94

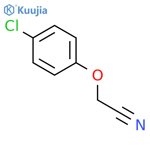

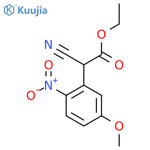

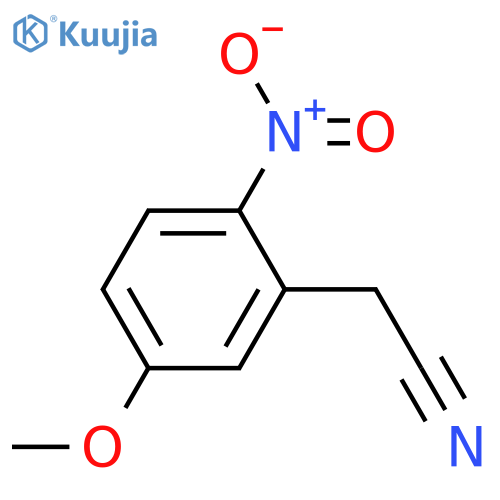

Cas no 89302-15-8 (2-(5-methoxy-2-nitrophenyl)acetonitrile)

89302-15-8 structure

Nome do Produto:2-(5-methoxy-2-nitrophenyl)acetonitrile

2-(5-methoxy-2-nitrophenyl)acetonitrile Propriedades químicas e físicas

Nomes e Identificadores

-

- Benzeneacetonitrile,5-methoxy-2-nitro-

- 2-(5-methoxy-2-nitrophenyl)acetonitrile

- 2-NITRO-5-METHOXYPHENYLACETONITRILE

- (5-methoxy-2-nitrophenyl)acetonitrile

- 2-(2-nitro-5-methoxyphenyl)acetonitrile

- 5-methoxy-2-nitrobenzeneacetonitrile

- Benzeneacetonitrile,5-methoxy-2-nitro

- (5-Methoxy-2-nitro-phenyl)-acetonitrile

- 5-Methoxy-2-nitrobenzeneacetonitrile (ACI)

- 5-Methoxy-2-nitrophenylacetonitrile

- AB16549

- CS-0237047

- EN300-177016

- AC-12268

- AS-43149

- MFCD03840728

- AAPROLSGJIZKSF-UHFFFAOYSA-N

- AKOS005203191

- 89302-15-8

- Z1198163390

- (5-methoxy-2-nitrophenyl)-acetonitrile

- SCHEMBL2260013

- DTXSID50446398

- (5-Methoxy-2-nitro-phenyl)acetonitrile

-

- MDL: MFCD03840728

- Inchi: 1S/C9H8N2O3/c1-14-8-2-3-9(11(12)13)7(6-8)4-5-10/h2-3,6H,4H2,1H3

- Chave InChI: AAPROLSGJIZKSF-UHFFFAOYSA-N

- SMILES: N#CCC1C([N+](=O)[O-])=CC=C(OC)C=1

Propriedades Computadas

- Massa Exacta: 192.05300

- Massa monoisotópica: 192.05349212g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 14

- Contagem de Ligações Rotativas: 3

- Complexidade: 253

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.4

- Superfície polar topológica: 78.8Ų

Propriedades Experimentais

- Densidade: 1.268

- Ponto de ebulição: 366.9°C at 760 mmHg

- Ponto de Flash: 175.7°C

- Índice de Refracção: 1.559

- PSA: 78.84000

- LogP: 2.19268

2-(5-methoxy-2-nitrophenyl)acetonitrile Informações de segurança

2-(5-methoxy-2-nitrophenyl)acetonitrile Dados aduaneiros

- CÓDIGO SH:2926909090

- Dados aduaneiros:

China Customs Code:

2926909090Overview:

2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(5-methoxy-2-nitrophenyl)acetonitrile Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| abcr | AB450126-1g |

2-(5-Methoxy-2-nitrophenyl)acetonitrile, 95%; . |

89302-15-8 | 95% | 1g |

€540.40 | 2025-02-27 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0156-5g |

(5-Methoxy-2-nitro-phenyl)-acetonitrile |

89302-15-8 | 96% | 5g |

¥10422.78 | 2025-01-21 | |

| TRC | M266658-250mg |

2-(5-methoxy-2-nitrophenyl)acetonitrile |

89302-15-8 | 250mg |

$ 320.00 | 2022-06-04 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0156-100mg |

(5-Methoxy-2-nitro-phenyl)-acetonitrile |

89302-15-8 | 96% | 100mg |

992.21CNY | 2021-05-08 | |

| TRC | M266658-50mg |

2-(5-methoxy-2-nitrophenyl)acetonitrile |

89302-15-8 | 50mg |

$ 95.00 | 2022-06-04 | ||

| abcr | AB450126-5 g |

2-(5-Methoxy-2-nitrophenyl)acetonitrile |

89302-15-8 | 5g |

€1,213.00 | 2022-06-10 | ||

| Enamine | EN300-177016-5.0g |

2-(5-methoxy-2-nitrophenyl)acetonitrile |

89302-15-8 | 95.0% | 5.0g |

$750.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D966616-100mg |

(5-Methoxy-2-nitro-phenyl)-acetonitrile |

89302-15-8 | 95% | 100mg |

$190 | 2024-07-28 | |

| Enamine | EN300-177016-0.5g |

2-(5-methoxy-2-nitrophenyl)acetonitrile |

89302-15-8 | 95.0% | 0.5g |

$195.0 | 2025-02-20 | |

| Cooke Chemical | BD8762347-1g |

2-(5-Methoxy-2-nitrophenyl)acetonitrile |

89302-15-8 | 96% | 1g |

RMB 2233.60 | 2025-02-20 |

2-(5-methoxy-2-nitrophenyl)acetonitrile Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; -24 °C; 2.5 h, -24 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Solvents: Ethanol ; 4 h, rt

Referência

- Palladium-Catalyzed Dual Annulation: A Method for the Synthesis of Norneocryptolepine, Organic Letters, 2019, 21(6), 1730-1734

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; -24 °C; 2.5 h, -24 °C

Referência

- Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles in the Presence of Co-Rh Heterobimetallic Nanoparticles with Atmospheric Hydrogen under Mild Conditions, Organic Letters, 2016, 18(21), 5508-5511

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Sodium carbonate Solvents: Water

Referência

- Synthesis of mitomycin C analogs. 2. Introduction of a leaving group at C-1 and oxidation of the aromatic ring in 2,3,9,9a-tetrahydro-1H-pyrrolo[1,2-a]indoles, Journal of Organic Chemistry, 1985, 50(20), 3797-806

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide

Referência

- An improved synthesis of 3-methyl-5-hydroxy protected indoles, Synthetic Communications, 1994, 24(6), 839-48

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide

Referência

- Azomethine Ylide Cycloaddition/Reductive Heterocyclization Approach to Oxindole Alkaloids: Asymmetric Synthesis of (-)-Horsfiline, Journal of Organic Chemistry, 2001, 66(25), 8447-8453

Synthetic Routes 7

Condições de reacção

Referência

- Reactions of organic anions. Part 110. Vicarious nucleophilic substitution of hydrogen in nitroarenes with α-substituted nitriles and esters. Direct α-cyanoalkylation and α-carbalkoxyalkylation of nitroarenes, Journal of Organic Chemistry, 1984, 49(9), 1494-9

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide

Referência

- Reactions of organic anions. 147. Simple and general synthesis of hydroxy- and methoxyindoles via vicarious nucleophilic substitution of hydrogen, Liebigs Annalen der Chemie, 1988, (3), 203-8

2-(5-methoxy-2-nitrophenyl)acetonitrile Raw materials

- Ethyl 2-cyano-2-(5-methoxy-2-nitrophenyl)acetate

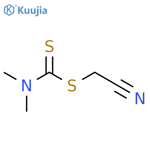

- 2-(dimethylcarbamothioyl)sulfanylacetonitrile

- 4-Chlorophenoxyacetonitrile

- 2-(BROMOMETHYL)-4-METHOXY-1-NITROBENZENE

2-(5-methoxy-2-nitrophenyl)acetonitrile Preparation Products

2-(5-methoxy-2-nitrophenyl)acetonitrile Literatura Relacionada

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

89302-15-8 (2-(5-methoxy-2-nitrophenyl)acetonitrile) Produtos relacionados

- 1261451-45-9(3-(2-Chloro-3-(difluoromethoxy)benzoyl)pyridine)

- 896365-21-2(2-methanesulfonyl-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

- 2172536-00-2(1-(1-Hydroxy-4,4-dimethylcyclohexyl)cyclopropane-1-carboxylic acid)

- 1261982-66-4(2(1H)-Pyridinone, 5-[3-(1-pyrrolidinylsulfonyl)phenyl]-)

- 88495-55-0((3S)-piperidine-3-carboxamide)

- 901021-59-8(8-ethoxy-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)

- 940998-34-5(5-(4-benzylpiperidin-1-yl)-2-4-(pyrrolidine-1-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile)

- 2648965-88-0([4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl fluoride)

- 1873552-47-6(5-bromo-2-cyano-N-propylbenzene-1-sulfonamide)

- 1019585-19-3(N-cyclopentyl-2,5-difluoroaniline)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:89302-15-8)2-(5-methoxy-2-nitrophenyl)acetonitrile

Pureza:99%

Quantidade:1g

Preço ($):322.0

atkchemica

(CAS:89302-15-8)2-(5-methoxy-2-nitrophenyl)acetonitrile

Pureza:95%+

Quantidade:1g/5g/10g/100g

Preço ($):Inquérito